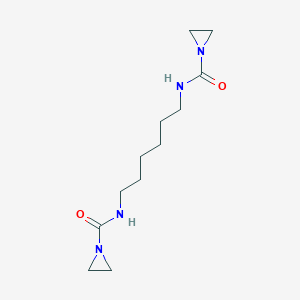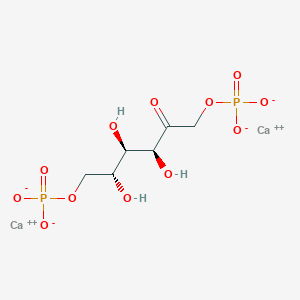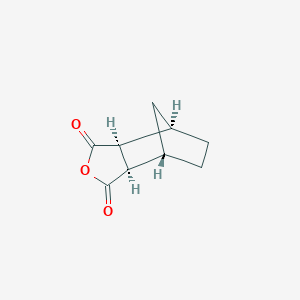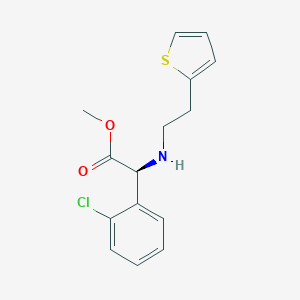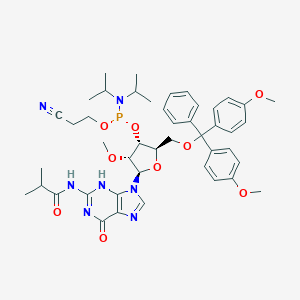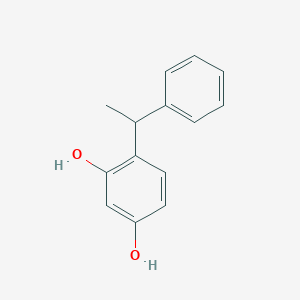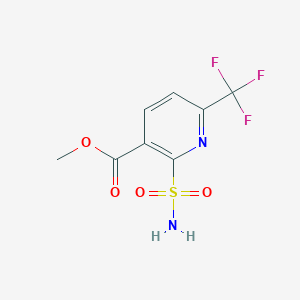
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester, also known as Methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems.
Mechanism Of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a crucial role in its biological activity. This group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its ability to cross cell membranes and interact with biological targets.
Biochemical And Physiological Effects
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to modulate the activity of various receptors and enzymes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various biological targets, which makes it a valuable tool for studying biological systems. Additionally, the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which allows it to penetrate cell membranes and interact with intracellular targets.
However, there are also some limitations to using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, and it may be expensive to obtain.
Future Directions
There are many future directions for the use of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in scientific research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including bacterial and viral infections, inflammation, and cancer. Additionally, this compound could be used to study the structure and function of various receptors and enzymes, which could lead to the development of new drugs and therapies. Furthermore, the development of new synthesis methods for this compound could make it more accessible and affordable for researchers.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been widely used in scientific research as a tool to study biological systems. This compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been used as a ligand for various receptors and enzymes, including the nicotinic acetylcholine receptor, the GABA-A receptor, and the carbonic anhydrase enzyme. Additionally, 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been used as a fluorescent probe to study the binding and transport of small molecules across cell membranes.
properties
CAS RN |
144740-59-0 |
|---|---|
Product Name |
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester |
Molecular Formula |
C8H7F3N2O4S |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
methyl 2-sulfamoyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-7(14)4-2-3-5(8(9,10)11)13-6(4)18(12,15)16/h2-3H,1H3,(H2,12,15,16) |
InChI Key |
NMNFYPVABNEKPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Other CAS RN |
144740-59-0 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
methyl 2-aminosulfonyl-6-(trifluoromethyl)pyridine-3-c arboxylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

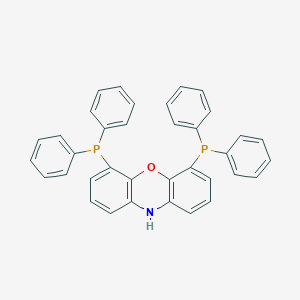
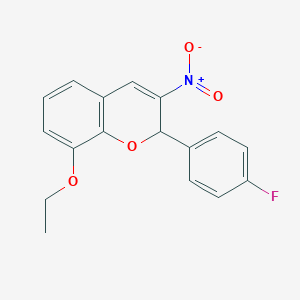
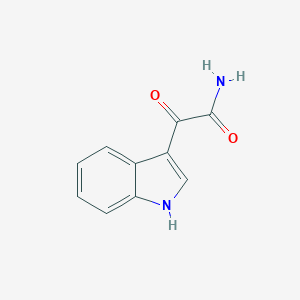
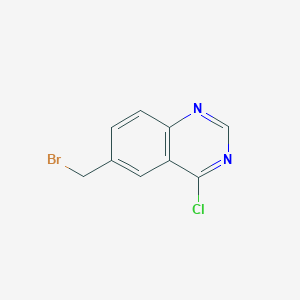
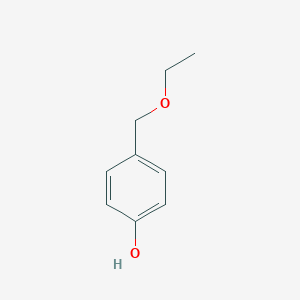
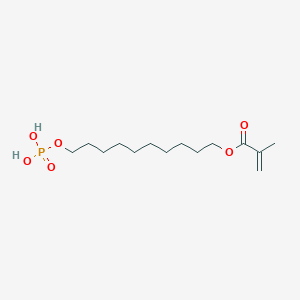

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
